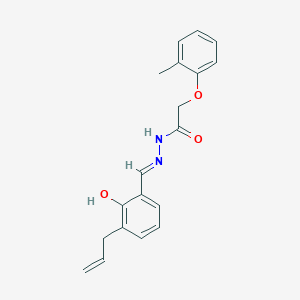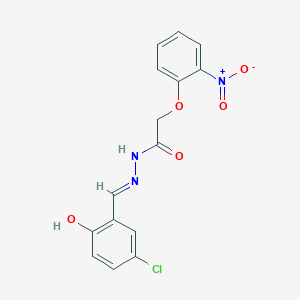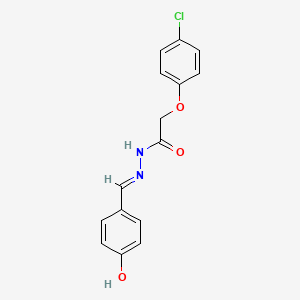![molecular formula C9H7FN2OS B3725485 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3725485.png)
2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
説明
2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known as FLT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FLT is a thiazole derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves the inhibition of various enzymes and ion channels, leading to the modulation of various biochemical and physiological processes. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes, such as cell growth, differentiation, and apoptosis. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to modulate the activity of ion channels, leading to the regulation of various physiological processes, such as neurotransmission and muscle contraction.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme or ion channel. Inhibition of protein kinases by 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis. Modulation of ion channels by 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one leads to the regulation of various physiological processes, such as neurotransmission and muscle contraction.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to exhibit potent biological activity, making it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of using 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. One of the potential applications of 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is in the development of new drugs for the treatment of cancer and neurological disorders. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can be used as a probe to study the activity of various enzymes and ion channels, leading to a better understanding of various biochemical and physiological processes.
科学的研究の応用
2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. In biochemistry, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been used as a probe to study the activity of various enzymes, such as protein kinases and phosphatases. Furthermore, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to modulate the activity of ion channels, making it a potential candidate for the development of drugs targeting neurological disorders.
特性
IUPAC Name |
2-(3-fluorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEVSQFSSYRMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)F)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorobenzyl)thio]-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3725425.png)

![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)


![{2-[(2-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3725462.png)

![1,3-thiazolidine-2,4-dione 2-{[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone}](/img/structure/B3725470.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide](/img/structure/B3725477.png)

![methyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725504.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(3-methylphenyl)guanidine](/img/structure/B3725507.png)
![2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone](/img/structure/B3725509.png)